molecular formula C7H4ClF5O2S B1530335 3-Chloro-5-(pentafluorosulfur)benzoic acid CAS No. 1448317-67-6

3-Chloro-5-(pentafluorosulfur)benzoic acid

Cat. No. B1530335
M. Wt: 282.62 g/mol
InChI Key: QEUCPMZEYUIRBW-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4ClF5O2S . Its IUPAC name is 3-chloro-5-(pentafluoro-lambda~6~-sulfanyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(pentafluorosulfur)benzoic acid consists of a benzene ring substituted with a chlorine atom, a pentafluorosulfur group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

3-Chloro-5-(pentafluorosulfur)benzoic acid has a molecular weight of 282.62 .

Scientific Research Applications

Catalytic Applications

Research demonstrates the use of 3-Chloro-5-(pentafluorosulfur)benzoic acid derivatives in catalysis. For instance, Ag-NPs embedded in Zn-MOFs (Metal-Organic Frameworks) leverage symmetrical pentacarboxylate ligands for enhanced catalytic reduction of nitrophenol, showcasing the role of these compounds in creating efficient catalyst supports (Xue-Qian Wu et al., 2017).

Synthetic Chemistry

The synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes illustrates the utility of 3-Chloro-5-(pentafluorosulfur)benzoic acid derivatives in the introduction of fluorine-containing substituents into aromatic compounds. This process facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups (A. M. Sipyagin et al., 2004).

Material Science

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) demonstrates the application of benzoic acid derivatives in material science. These probes selectively detect highly reactive oxygen species, such as hydroxyl radicals, highlighting the potential of 3-Chloro-5-(pentafluorosulfur)benzoic acid derivatives in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Organic Synthesis

The high-yield synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives from NO2-derivatives showcases their importance in organic synthesis. These processes involve several steps, including reduction, bromination, and oxidation, culminating in the synthesis of benzoic acids with detailed structural characterization (C. Zarantonello et al., 2007).

Chemical Reactions and Methodologies

Research into chlorosulfonic acid as a catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles represents another application, showcasing a practical and economically attractive protocol for synthesizing complex organic molecules (N. V. Shitole et al., 2016).

properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCPMZEYUIRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pentafluorosulfur)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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